molecular formula C6H12N4 B13998629 2-Ethyl-5-methyl-2h-3,4-diaminopyrazole CAS No. 184172-99-4

2-Ethyl-5-methyl-2h-3,4-diaminopyrazole

Cat. No.: B13998629
CAS No.: 184172-99-4
M. Wt: 140.19 g/mol
InChI Key: MEKRUGGNBTYVRV-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethylhydrazine with 3-methyl-2-butanone can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 1-ethyl-3-methyl-1H-pyrazole-4,5-diamine exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 3-Methyl-1H-pyrazole-4-carbaldehyde
  • 4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid

Uniqueness: 1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

184172-99-4

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

2-ethyl-5-methylpyrazole-3,4-diamine

InChI

InChI=1S/C6H12N4/c1-3-10-6(8)5(7)4(2)9-10/h3,7-8H2,1-2H3

InChI Key

MEKRUGGNBTYVRV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)N)N

Origin of Product

United States

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